molecular formula C14H14N2O2 B2715138 2-nitro-N-(1-phenylethyl)aniline CAS No. 31488-84-3

2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B2715138
CAS No.: 31488-84-3
M. Wt: 242.278
InChI Key: ZXWZAJHMLLPWEU-UHFFFAOYSA-N
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Description

Contextual Placement within Nitroaromatic and Aniline (B41778) Chemistry

N-substituted 2-nitroanilines are bifunctional compounds, possessing the characteristics of both nitroaromatics and anilines. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This nitro group is also a versatile functional handle that can be readily reduced to an amino group, a key transformation in the synthesis of many heterocyclic compounds. The reduction of N-substituted 2-nitroanilines leads to N-substituted-benzene-1,2-diamines, which are important precursors for compounds like benzimidazoles. researchgate.netrsc.org

The aniline portion of the molecule provides a site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents. The synthesis of these derivatives can be achieved through methods like the Buchwald-Hartwig amination, which couples an amine with a bromo-2-nitrobenzene derivative. acs.orgacs.org The basicity of the amine nitrogen is influenced by various factors, including electronic effects of the substituents and hybridization. masterorganicchemistry.com The presence of the ortho-nitro group generally reduces the basicity of the aniline nitrogen due to its electron-withdrawing inductive and resonance effects.

Significance of the 1-Phenylethyl Moiety in Chiral Systems

The 1-phenylethyl group is a widely utilized chiral auxiliary in asymmetric synthesis. mdpi.com A chiral auxiliary is a homochiral chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of subsequent reactions. nih.gov The (R)- or (S)-1-phenylethylamine is readily available and can be attached to a substrate to form diastereomeric intermediates, which can then undergo diastereoselective reactions. mdpi.comnih.gov

The significance of the 1-phenylethyl moiety lies in its ability to create a chiral environment that influences the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over the other. mdpi.comresearchgate.net This stereochemical control is crucial in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. After the desired stereocenter has been established, the 1-phenylethyl auxiliary can often be easily removed, for instance, by catalytic hydrogenation. nih.gov Its application is prevalent in the synthesis of chiral piperidines, lactams, and other heterocyclic compounds with pharmacological activity. mdpi.comiucr.org

Overview of Research Trajectories for Complex Amine Structures

Research into complex amine structures is a dynamic field in organic and medicinal chemistry. nih.gov The development of new synthetic methodologies for constructing amines continues to be a major focus. This includes the use of transition metal catalysis for C-N bond formation and the design of novel multicomponent reactions. mdpi.com There is a significant trend towards creating structurally diverse amine libraries for high-throughput screening to identify new drug candidates. ontosight.ai

Another major research trajectory involves the study of the structure-activity relationships of complex amines. By systematically modifying the structure of an amine, researchers can probe its interactions with biological targets like enzymes and receptors to optimize its activity and selectivity. nih.gov Furthermore, there is growing interest in developing chiral porous organic cages (POCs) with amine functionalities for use as supramolecular nanoreactors in asymmetric catalysis, highlighting the continuous innovation in the application of complex amine structures. mdpi.com

The Compound: 2-nitro-N-(1-phenylethyl)aniline

This specific N-substituted 2-nitroaniline (B44862) derivative, with the CAS number 31488-84-3, embodies the principles discussed above. lookchem.com It is a chiral molecule that serves as a valuable intermediate in organic synthesis.

Chemical Properties and Synthesis

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 31488-84-3 lookchem.com
Molecular Formula C₁₄H₁₄N₂O₂ lookchem.com
Molecular Weight 242.277 g/mol lookchem.com
Appearance Yellow Liquid (related compounds) rsc.org
Key Functional Groups Nitro (-NO₂), Secondary Amine (-NH-), Chiral Center lookchem.com

The synthesis of N-substituted 2-nitroanilines can be accomplished through various routes, most commonly via nucleophilic aromatic substitution of a halogenated 2-nitrobenzene with the appropriate amine, in this case, 1-phenylethylamine.

Reactivity and Research Findings

The primary utility of this compound in research is as a precursor for other molecules. A significant reaction is the reduction of its nitro group to form N¹-(1-phenylethyl)benzene-1,2-diamine. lookchem.com This diamine is a key intermediate that can undergo cyclization reactions. For instance, it can be reacted with other reagents to form substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. rsc.org One documented application is its use in the synthesis of 2-Methyl-1-(1-phenylethyl)-1H-benzo[d]imidazole. rsc.org

The presence of the chiral 1-phenylethyl group makes this compound particularly useful for synthesizing enantiomerically enriched target molecules. The stereochemical information contained within the starting material can be transferred to the product, a common strategy in modern asymmetric synthesis. mdpi.com Research on related N-substituted 2-nitroanilines shows their use as building blocks for potential antimicrobial and anticancer agents, as well as for specialty materials. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-(1-phenylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16(17)18/h2-11,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWZAJHMLLPWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro N 1 Phenylethyl Aniline and Analogues

Direct Alkylation and Amination Approaches

The synthesis of N-substituted nitroanilines, such as 2-nitro-N-(1-phenylethyl)aniline, can be effectively achieved through direct functionalization of aromatic precursors. These methods typically involve the formation of a carbon-nitrogen bond through either the reaction of a halonitrobenzene with an amine or the alkylation of a nitroaniline.

Amination of Halonitrobenzenes with Chiral Amines

One direct route involves the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzene (B124822) with a chiral amine. In this approach, the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by the amine nucleophile.

A representative method for a related compound, 2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline, involves the reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with an amine. evitachem.com To achieve high yields and purity, these reactions are often conducted at elevated temperatures, ranging from 80 to 150 °C, and may employ a copper catalyst. evitachem.com The use of a significant molar excess of the amine is also common practice. evitachem.com This general strategy can be adapted for the synthesis of this compound by reacting a 2-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with (R)- or (S)-1-phenylethylamine. The chirality of the final product is directly determined by the enantiomer of the amine used in the synthesis.

Reactant 1Reactant 2ConditionsCatalystProduct Analogue
4-chloro-3-nitrobenzotrifluorideAqueous Ammonia (B1221849)80-150 °CCopper2-nitro-4-(trifluoromethyl)aniline

This table illustrates a typical amination reaction for a functionalized halonitrobenzene, a process analogous to the synthesis of this compound from a 2-halonitrobenzene and a chiral amine.

N-Alkylation of 2-Nitroanilines with Chiral Electrophiles

An alternative strategy is the N-alkylation of 2-nitroaniline (B44862) with a suitable chiral electrophile. This approach forms the desired C-N bond by reacting the nucleophilic nitrogen of the aniline (B41778) with an electrophilic carbon. Various catalytic systems have been developed to facilitate the N-alkylation of anilines, including those bearing electron-withdrawing groups like the nitro substituent.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent green chemistry approach for N-alkylation. researchgate.net This method utilizes alcohols as alkylating agents, catalyzed by transition metal complexes of ruthenium, iridium, or palladium. researchgate.netacs.org In a typical reaction, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine. Subsequent reduction of the imine by the catalyst, using the "borrowed" hydrogen, yields the N-alkylated product, with water as the only byproduct. organic-chemistry.org For instance, the N-alkylation of 2-nitroaniline with benzyl (B1604629) alcohol has been shown to produce N-benzyl-2-nitroaniline. acs.org To synthesize this compound, 1-phenylethanol (B42297) would serve as the chiral electrophile precursor.

Acid-catalyzed reactions also provide a viable route. The reaction of 2-nitroaniline with ortho-quinone methides, generated in situ from o-hydroxybenzyl alcohols, can yield N-alkylated products in good yields. acs.org Furthermore, direct alkylation using alkyl triflates, such as methyl triflate, in hexafluoroisopropanol (HFIP) has been effective for the selective mono-N-alkylation of nitroanilines. nih.gov

Aniline SubstrateAlkylating AgentCatalyst/ConditionsProductYield
2-NitroanilineBenzyl AlcoholNHC-Ir(III) Complex, Solvent-freeN-benzyl-2-nitroaniline64% acs.org
2-Nitroanilineo-Hydroxybenzyl Alcohol derivativeAcid catalystN-alkylated 2-nitroaniline71% acs.org
2-Methyl-5-nitroanilineMethyl TriflateHFIPN,2-Dimethyl-5-nitroaniline68% nih.gov

This table summarizes various N-alkylation reactions of nitroanilines, demonstrating the feasibility of this approach for synthesizing derivatives like this compound.

Multi-Component Reactions (MCRs) in the Synthesis of β-Nitroamines

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. xjenza.org In the context of analogues of this compound, the nitro-Mannich reaction is a key MCR for producing β-nitroamines. xjenza.orgnih.gov

The Nitro-Mannich Reaction Pathway

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. nih.govwikipedia.org The resulting β-nitroamine products are valuable synthetic intermediates, as the two nitrogen-bearing functional groups can be selectively manipulated in subsequent transformations. nih.govnih.gov The imine electrophile is often generated in situ from the condensation of an aldehyde and a primary or secondary amine, making this a versatile three-component reaction. core.ac.uk

The general mechanism involves the formation of an imine from an aldehyde and an amine, followed by the addition of a nitronate anion (formed by deprotonation of the nitroalkane) to the imine. nih.gov

Catalytic Strategies in Nitro-Mannich Chemistry

Significant research has been dedicated to developing catalysts that promote the nitro-Mannich reaction with high efficiency and stereoselectivity. nih.govacs.org

Metal Catalysis: A variety of metal-based catalysts have been successfully employed. The first enantioselective metal-catalyzed nitro-Mannich reaction was reported using a heterobimetallic Yb/K complex with a BINOL ligand. wikipedia.orgnih.gov Other effective systems include:

Iron (II) Complexes: An iron(II) catalyst with a hindered hydroxyethyl-pybox ligand has been shown to mediate the reaction with high yields and enantioselectivity (up to 98% ee) at low catalyst loadings (5 mol%). acs.org

Ytterbium/Potassium (Yb/K) Catalysts: A Yb/K heterobimetallic catalyst has been used to promote asymmetric nitro-Mannich reactions, yielding enantioenriched anti-β-nitroamines. nih.gov

Copper (I) Catalysts: Copper(I) iodide supported on Amberlyst A-21, a basic polymer resin, acts as an efficient and recyclable heterogeneous catalyst for the one-pot, three-component reaction. nih.govresearchgate.net

Catalyst SystemSubstratesKey Features
Iron(II)-pybox complexAldimines, nitroalkanesHigh yields, up to 98% ee, low catalyst loading (5 mol%) acs.org
Yb/K heterobimetallicImines, nitroalkanesProduces enantioenriched anti-β-nitroamines nih.gov
CuI on Amberlyst A-21Aldehydes, amines, nitroalkanesHeterogeneous, recyclable, solvent-free conditions nih.govresearchgate.net

This table highlights different catalytic systems used in the nitro-Mannich reaction for the synthesis of β-nitroamines.

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry have been increasingly applied to the nitro-Mannich reaction. xjenza.org A key development is the use of solvent-free, or neat, reaction conditions, which significantly reduces waste and environmental impact. nih.govrsc.org

The use of a heterogeneous catalyst, such as copper(I) iodide supported on Amberlyst A-21, is particularly advantageous for environmentally friendly protocols. nih.govum.edu.mt This system allows for the one-pot, three-component synthesis of a wide range of β-nitroamines in good to excellent yields under solvent-free conditions. nih.govresearchgate.net The catalyst is easily recoverable and can be reused multiple times with only a minor loss of activity. nih.govum.edu.mt Such solvent-less approaches exhibit high atom economy (around 93%) and a low E-Factor (Environmental Factor), underscoring their green credentials. nih.govpeerj.com

Aza-Henry Reactions and Related Additions to Imines

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgfrontiersin.org This reaction is instrumental in the synthesis of β-nitroamines, which are versatile intermediates in organic synthesis. frontiersin.org

While not a direct method for the synthesis of this compound itself, the aza-Henry reaction is highly relevant for the synthesis of its structural analogs and more complex derivatives. For example, the reaction can be used to introduce a nitroalkyl group onto an N-arylimine, which can then be further elaborated. The development of asymmetric aza-Henry reactions, often employing chiral catalysts, allows for the stereoselective synthesis of β-nitroamines. frontiersin.org

Recent advancements have focused on the use of various catalysts, including transition metals and organocatalysts, to promote the aza-Henry reaction with high efficiency and stereoselectivity. wikipedia.org For instance, copper(II)-BOX complexes have been shown to be effective catalysts for the asymmetric aza-Henry reaction of nitroalkanes with N-PMP-α-iminoesters. wikipedia.org Furthermore, transition-metal-free approaches have been developed for the synthesis of nitronaphthylamines through an aza-Henry, chemoselective, and regioselective annulation of 2-alkynylbenzonitriles with nitromethane. nih.gov

Chemo- and Regioselective Synthetic Routes

The selective introduction of substituents onto the aniline ring is a critical aspect of synthesizing this compound and its analogs. Chemo- and regioselectivity are paramount to avoid the formation of undesired isomers and byproducts.

One notable example is the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines. uj.edu.plresearchgate.net A novel, one-step transetherification procedure has been developed that allows for the synthesis of these compounds with good to excellent yields (50-92%). This method is particularly useful for preparing unsymmetrically substituted 2-nitroanilines, which are valuable precursors for pharmacologically active compounds. uj.edu.pl The regioselectivity of nucleophilic aromatic substitution reactions is often controlled by the electronic and steric properties of the substituents already present on the aromatic ring.

Another strategy for achieving regioselectivity is through directed C-H functionalization. For instance, an efficient copper-catalyzed ortho-nitration of N,1-diaryl-5-aminotetrazoles has been described. acs.org This method utilizes a directing group to achieve selective nitration at the ortho position of the arene. The directing group can later be removed to afford the substituted 2-nitroaniline. acs.org

Furthermore, an "all-water" strategy has been developed for the regiocontrolled synthesis of 2-aryl quinoxalines, which involves the chemoselective N-aroylmethylation of o-nitroanilines as a key step. rsc.orgconsensus.app The use of water as a solvent was found to be crucial for achieving the desired regioselectivity.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of 2-nitro-5-(phenylthio)-anilines, reacting 5-chloro-2-nitroanilines with thiophenols in the presence of ammonia has been shown to be an effective method. google.com The reaction can be carried out at temperatures ranging from 20 to 140°C, with a preferred range of 40 to 100°C. google.com The use of a solvent like chlorobenzene (B131634) and controlling the pressure of ammonia are also important factors. google.com

In the context of N-alkylation of anilines with alcohols, the optimization of catalyst loading and the ratio of reactants is crucial. For example, in a palladium-catalyzed N-alkylation of aniline with benzyl alcohol, increasing the catalyst amount and using an excess of the alcohol led to significantly better yields. mdpi.com The choice of solvent also plays a critical role, with various solvents being evaluated to find the optimal conditions. mdpi.com

The following table summarizes the optimization of reaction conditions for the N-alkylation of aniline with benzyl alcohol catalyzed by Pd@[nBu4N][Br] nanoparticles. mdpi.com

EntryCatalyst (mol%)Alcohol/Amine RatioSolventYield (%)
10.251:1.2Toluene62
20.51:1.2Toluene71
311:1.2Toluene78
512:1Toluene86
615:1Toluene85

Table 1: Optimization of N-alkylation of aniline with benzyl alcohol. mdpi.com

Development of Novel Catalytic Systems for Efficient Synthesis

The development of novel and efficient catalytic systems is a major focus in the synthesis of N-alkylated anilines. The goal is to create catalysts that are not only highly active and selective but also cost-effective and environmentally friendly.

Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and reused. A cobalt catalyst supported on a Zr metal-organic framework (UiO-67) has been developed for the N-alkylation of aniline with benzyl alcohol. rsc.org This catalyst demonstrated excellent selectivity and yields for a variety of substituted anilines. rsc.org

Transition metal catalysts, including iridium, ruthenium, and palladium, are widely used for N-alkylation reactions. researchgate.netrsc.org Iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high catalytic performance for the N-methylation of anilines using methanol. researchgate.net Similarly, a palladium nanoparticle system (Pd@[nBu4N][Br]) has been found to be an effective catalyst for the N-alkylation of amines with alcohols via the "hydrogen-borrowing" methodology. mdpi.com

Recent research has also explored visible-light-induced N-alkylation of anilines. A metal-free strategy using NH4Br as an additive under visible light irradiation has been developed for the N-alkylation of anilines with 4-hydroxybutan-2-one. rsc.org This approach avoids the use of metal catalysts, oxidants, and bases, making it a more environmentally friendly option. rsc.org

The table below provides examples of different catalytic systems used for the N-alkylation of anilines.

Catalyst SystemReactantsKey Features
Cobalt-based MOFAniline, Benzyl AlcoholHeterogeneous, excellent selectivity and yields. rsc.org
Iridium/NHC complexesAnilines, MethanolHigh performance for N-methylation. researchgate.net
Pd@[nBu4N][Br]Amines, Alcohols"Hydrogen-borrowing" methodology, high yields. mdpi.com
NH4Br/Visible LightAnilines, 4-hydroxybutan-2-oneMetal-free, environmentally friendly. rsc.org
Raney NickelAniline, AlcoholsCatalytic hydrogenation. acs.org

Table 2: Examples of Catalytic Systems for N-Alkylation of Anilines.

Stereochemical Aspects and Asymmetric Synthesis

Origins of Chirality in 2-nitro-N-(1-phenylethyl)aniline

The chirality of this compound originates from the presence of a stereocenter, also known as a chiral center, within its molecular structure. Specifically, the carbon atom at the 1-position of the phenylethyl group is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and the 2-nitroanilino group (-NH-C₆H₄-NO₂).

This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-2-nitro-N-(1-phenylethyl)aniline and (S)-2-nitro-N-(1-phenylethyl)aniline. These enantiomers are stereoisomers that can exhibit different biological activities and interactions, making their selective synthesis and separation a critical aspect of its chemistry. libretexts.org The specific three-dimensional arrangement around this chiral carbon is what defines the molecule's absolute configuration.

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound is a significant goal in organic chemistry. For this compound and related structures, several enantioselective strategies have been developed.

The direct formation of the carbon-nitrogen (C-N) bond in a stereocontrolled manner is an efficient route to enantiomerically enriched amines. One notable method involves the use of trichloroacetimidates as alkylating agents for the monosubstitution of anilines, catalyzed by a Brønsted acid. core.ac.uk

In a documented synthesis, 2-nitroaniline (B44862) is reacted with the trichloroacetimidate (B1259523) derived from 1-phenylethanol (B42297) in the presence of (±)-camphorsulfonic acid as a catalyst. core.ac.uk This reaction facilitates the formation of the C-N bond, yielding this compound. core.ac.uk While the use of a racemic catalyst would produce a racemic product, the principle demonstrates a direct pathway to C-N bond formation that can be adapted for asymmetry by employing a chiral catalyst. The displacement of a chiral imidate in such reactions can, however, be susceptible to racemization, suggesting the reaction may proceed through a carbocationic intermediate under certain conditions. core.ac.uk

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for constructing β-nitroamines. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgrsc.org The stereochemical outcome of this reaction can be controlled to favor specific diastereomers, particularly when a chiral auxiliary is incorporated into one of the reactants. core.ac.ukucl.ac.uk

These diastereoselective approaches are crucial for synthesizing complex molecules with multiple stereocenters. The development of both metal-catalyzed and organocatalyzed nitro-Mannich reactions has provided access to a wide variety of β-nitroamines with high levels of stereoselectivity. nih.govucl.ac.uk For instance, chiral thiourea (B124793) derivatives have been used as organocatalysts to promote the reaction between N-protected imines and nitroalkanes, affording products with high yields and enantioselectivities. nih.gov

Table 1: Examples of Diastereoselective Synthesis of β-Nitroamine Derivatives via Nitro-Mannich Reaction
Imine PrecursorNitroalkaneCatalyst/ConditionsProductDiastereomeric Ratio (dr)Yield
N-PMB-imineNitroalkane/nBuLi-78°Cβ-nitroamineModerate to goodGood
N-Boc-imineNitroalkaneChiral Thioureasyn-β-nitroamineGood to highGood to high
Ethyl glyoxylate (B1226380) imine2-nitropropanoic acid tert-butyl esterCu(II)-BOX complexα-nitro-β-aminoacid derivativeHighHigh

Data synthesized from research on diastereoselective nitro-Mannich reactions. wikipedia.orgnih.gov

Chiral Resolution Techniques for Enantiomer Separation

When an enantioselective synthesis is not employed, a racemic mixture of enantiomers is produced. The separation of these enantiomers, known as chiral resolution, is essential for obtaining optically pure compounds.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. phenomenex.comresearchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These diastereomeric complexes have different stabilities, leading to different retention times on the chromatographic column and thus enabling their separation. sigmaaldrich.com

A variety of CSPs have been developed and are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type or "brush-type" phases (e.g., Whelk-O1) being particularly common and effective for a broad range of chiral compounds, including amine derivatives. redalyc.orgslideshare.net The choice of CSP and mobile phase is critical for achieving successful separation. redalyc.org For phenylethylamine derivatives, the Whelk-O1 column has shown to be particularly effective. redalyc.org

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Derivative Separation
CSP TypeCommon Name/ExampleSeparation PrincipleTypical Analytes
Polysaccharide-basedChiralcel® OD-H, Chiralpak® ADFormation of inclusion complexes, hydrogen bonding, dipole-dipole interactions.A wide variety of racemates, including aromatic amines and their derivatives.
Pirkle-type (Brush-type)Whelk-O® 1π-π interactions, hydrogen bonding, dipole stacking, and steric interactions.Broad applicability, very effective for phenylethylamine derivatives and compounds with aromatic rings.
Macrocyclic GlycopeptideCHIROBIOTIC® VInclusion complexing, hydrogen bonding, ionic interactions.Amines, amino acids, and other polar compounds.
Cyclodextrin-basedCYCLOBOND™Inclusion into the chiral cavity of the cyclodextrin (B1172386).Aromatic compounds that can fit within the cyclodextrin cavity.

Information compiled from general principles and applications of chiral HPLC. sigmaaldrich.comredalyc.orgslideshare.net

Classical resolution involves the conversion of a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated by conventional techniques like fractional crystallization. libretexts.org This method is particularly effective for scaling up the separation of chiral compounds. bioduro.com

For a racemic amine like this compound, the process typically involves reacting the mixture with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid). libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts. whiterose.ac.uk

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

These diastereomeric salts possess different solubilities in a given solvent, allowing one to crystallize out of the solution preferentially. bioduro.comresearchgate.net After separation of the solid salt by filtration, the pure enantiomer of the amine can be recovered by a simple acid-base workup to remove the chiral resolving agent. libretexts.orgwhiterose.ac.uk The success of this technique relies heavily on the careful selection of the resolving agent and the crystallization solvent. acs.org

Absolute Configuration Assignment and Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly for compounds with potential applications in asymmetric synthesis or pharmacology. For this compound, which possesses a chiral center at the benzylic carbon of the 1-phenylethyl group, several established methods can be employed to unambiguously assign its three-dimensional arrangement. These methods primarily include X-ray crystallography, chiroptical spectroscopy, and nuclear magnetic resonance (NMR) techniques.

Detailed Research Findings

The definitive assignment of absolute configuration for a chiral compound is most reliably achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. For chiral molecules, the analysis of anomalous dispersion data, often summarized by the Flack parameter, can confirm the absolute stereochemistry of a specific enantiomer. nih.gov If a single crystal of an enantiomerically pure sample of this compound can be grown, X-ray diffraction would provide unequivocal proof of its (R) or (S) configuration. Research on analogous substituted nitroaniline derivatives has successfully used this method to elucidate their solid-state structures and absolute configurations. nih.govnih.gov

Vibrational Optical Activity (VOA) spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers a powerful alternative for determining absolute configuration in the solution phase, thus avoiding the often-challenging process of obtaining high-quality single crystals. nih.gov The VCD method involves measuring the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The absolute configuration is then assigned by comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.net This approach has been successfully applied to a wide range of small organic molecules, natural products, and pharmaceuticals. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, is another widely used method. The modified Mosher's method, for instance, is a classic technique used for secondary alcohols, but similar principles can be applied to chiral amines. jst.go.jp This involves reacting the amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the ¹H-NMR chemical shifts of the protons near the newly formed diastereomeric center allows for the deduction of the absolute configuration of the original amine. jst.go.jp Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), combined with computational modeling, can help determine stereochemistry by providing information on through-space proton-proton distances. researchgate.net

The following tables illustrate the types of data generated from these analytical techniques for the determination of absolute configuration.

Table 1: Illustrative X-ray Crystallographic Data for a Chiral Aniline (B41778) Derivative

This table represents typical data obtained from a single-crystal X-ray diffraction experiment used to determine absolute configuration.

ParameterExample ValueDescription
Chemical FormulaC₁₄H₁₄N₂O₂The molecular formula of the compound.
Space GroupP2₁The symmetry of the crystal lattice; a non-centrosymmetric space group is required for a chiral molecule.
a, b, c (Å)a = 8.5, b = 5.6, c = 12.1The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)545.9The volume of the unit cell.
Z2The number of molecules in the unit cell.
Flack Parameter0.05(3)A value close to zero for the correct enantiomer confirms the assigned absolute configuration.
R-factor< 0.05Indicates a good fit between the experimental diffraction data and the refined structural model.

Table 2: Illustrative Data for Absolute Configuration Determination by VCD

This table shows a comparison of experimental and calculated vibrational frequencies and rotational strengths, which is central to assigning absolute configuration via VCD.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency for (R)-enantiomer (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (R)-enantiomerAssignment
N-H Stretch33803385++Match
C-H Stretch29722975--Match
NO₂ Asym. Stretch15251528++Match
NO₂ Sym. Stretch13501355--Match

Table 3: Illustrative ¹H-NMR Data for Modified Mosher's Method Analysis

This table exemplifies the chemical shift differences (Δδ) observed in the ¹H-NMR spectra of diastereomeric amides, which are used to assign the absolute configuration.

Proton on Phenylethyl Groupδ (S)-MTPA Amide (ppm)δ (R)-MTPA Amide (ppm)Δδ (δS - δR)Inferred Spatial Position
-CH(Ph)-5.155.18-0.03Right of MTPA Plane
-CH₃1.621.58+0.04Left of MTPA Plane
ortho-H (Phenyl)7.357.30+0.05Left of MTPA Plane
meta-H (Phenyl)7.287.25+0.03Left of MTPA Plane

Chemical Reactivity and Transformational Chemistry

Reduction Reactions of the Nitro Group

The ortho-nitro group is a versatile functional handle, readily undergoing reduction to an amino group, which is a critical step in the synthesis of various heterocyclic systems and diamine derivatives.

Conversion to 1,2-Diaminoaryls and Benzene-1,2-diamines

The reduction of the nitro group in 2-nitro-N-(1-phenylethyl)aniline yields N1-(1-phenylethyl)benzene-1,2-diamine. This transformation is a specific example of a broader class of reactions where ortho-nitroanilines are converted into their corresponding 1,2-benzenediamine derivatives. rsc.orgrsc.org These diamines are valuable precursors, particularly for the synthesis of benzimidazoles, which are core structures in many pharmaceutical compounds. wikipedia.org The general reaction involves the conversion of the nitro group (-NO₂) to a primary amine group (-NH₂), resulting in a vicinal diamine. The reduction can be achieved using various reagents, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. Another effective method involves using hydrazine (B178648) hydrate (B1144303) with a catalyst like ferric chloride (FeCl₃·6H₂O) in a solvent such as isopropanol.

Catalytic Hydrogenation and Chemo-Selective Reduction

Catalytic hydrogenation is an efficient and environmentally friendly method for reducing nitro compounds to primary amines. sioc-journal.cn For this compound, this process selectively reduces the nitro group while leaving the aromatic rings and the N-alkyl bond intact. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. umich.edu

Chemo-selective reduction is crucial when other reducible functional groups are present in the molecule. Numerous methods have been developed to selectively reduce aromatic nitro groups with high functional group tolerance. organic-chemistry.org For instance, dinitroarenes can be selectively reduced to nitroanilines, demonstrating the fine control achievable with modern reagents. organic-chemistry.org Systems like iron in combination with calcium chloride (Fe/CaCl₂) and polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst are effective for the clean conversion of nitroarenes to arylamines, tolerating halides, carbonyls, and esters. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the reduction of nitroarenes.

Catalyst SystemReductantSolventKey Features
Cerium Oxide (CeO₂) NPsSodium HydroxideAqueous MediaHigh efficiency (99.12% reduction in 60s) under microwave irradiation. tandfonline.com
Fe/CaCl₂Transfer HydrogenationNot SpecifiedTolerates sensitive groups like halides, carbonyls, aldehydes, nitriles, and esters. organic-chemistry.org
10% Pd/CHydrogen (H₂)Not SpecifiedStandard method for reducing nitro groups to yield diamines. umich.edu
B₂pin₂/KOtBuIsopropanolIsopropanolMetal-free method with tolerance for various reducible functional groups. organic-chemistry.org
V₂O₅/TiO₂Hydrazine HydrateEthanolHeterogeneous, recyclable catalyst activated by blue LED light at ambient temperature. organic-chemistry.org

Transformations Involving the Aniline (B41778) Moiety

The secondary amine of the aniline group is a key site for nucleophilic reactions, including acylation and reactions with nitrous acid.

Amide Formation and Acylation Reactions

The secondary amine in this compound can be acylated to form the corresponding N-substituted amide. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). smolecule.comgoogle.com For example, the analogous compound N-(1-phenylethyl)benzenamine reacts with acetic anhydride in ethanoic acid to yield N-acetyl-N-(1-phenylethyl)benzenamine. iscientific.org This transformation replaces the hydrogen atom on the nitrogen with an acetyl group, forming a tertiary amide. The reaction is general and can be applied using various acylating agents to introduce different functional groups. grafiati.com

The direct formation of amides from carboxylic acids and amines, including secondary amines, can also be achieved using activating agents like B(OCH₂CF₃)₃. acs.org

The table below illustrates a typical acylation reaction.

ReactantAcylating AgentProduct
This compoundAcetic AnhydrideN-acetyl-2-nitro-N-(1-phenylethyl)aniline
This compoundBenzoyl ChlorideN-benzoyl-2-nitro-N-(1-phenylethyl)aniline

Diazotization and Coupling Reactions

Direct diazotization to form a stable diazonium salt is a reaction characteristic of primary aromatic amines. organic-chemistry.orgicrc.ac.ir Secondary aromatic amines, such as this compound, react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosoamines (R-N(NO)-Ar) rather than diazonium salts. rsc.orgwikipedia.org

However, synthetic pathways exist that can lead to diazonium species from secondary N-alkyl anilines. A notable process involves a solvent-controlled, metal-free N-dealkylation-N-nitrosation using tert-butyl nitrite (TBN). rsc.org This reaction can cleave the N-alkyl bond, which in this case would generate 2-nitroaniline (B44862). rsc.org The resulting primary amine, 2-nitroaniline, can then undergo a standard diazotization reaction to form the 2-nitrophenyldiazonium salt. wikipedia.orgresearchgate.net This diazonium salt is an intermediate that can subsequently react with electron-rich aromatic compounds (coupling partners) like phenols or anilines to form azo dyes. organic-chemistry.orgresearchgate.net

Reactions at the 1-Phenylethyl Side Chain

The 1-phenylethyl group offers additional sites for chemical transformation, primarily at the benzylic carbon and on its attached phenyl ring. While specific studies on the side-chain reactivity of this compound are limited, reactivity can be inferred from analogous structures.

The benzylic hydrogen atom (the C-H on the carbon attached to both the nitrogen and the phenyl group) is susceptible to oxidation. For similar compounds, the phenylethyl group can be oxidized to form corresponding carboxylic acids or other functional groups under appropriate conditions. evitachem.com

Furthermore, the benzylic position is prone to radical reactions. For instance, 1-phenylethyl radicals have been shown to react with radical scavengers, suggesting that radical abstraction of the benzylic hydrogen is a feasible pathway. cdnsciencepub.com Such a reaction could be initiated to functionalize the side chain. The phenyl ring of the side chain can also undergo electrophilic aromatic substitution, although the conditions would need to be carefully selected to avoid competing reactions on the more activated nitroaniline ring system.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For 2-nitro-N-(1-phenylethyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for mapping out the intricate connections and the chemical environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons on both the nitrophenyl and the phenyl rings, as well as for the aliphatic protons of the phenylethyl group.

The spectrum for a closely related compound, N-(1-phenylethyl)-4-methyl-2-nitroaniline, shows a methyl group (CH₃) doublet at approximately 1.56 ppm and a quintet for the methine proton (CH) at around 4.60 ppm. wiley-vch.de The protons on the phenyl ring typically appear as a multiplet between 7.18 and 7.28 ppm. wiley-vch.de The protons on the substituted nitrophenyl ring are more distinct due to the influence of the nitro and amine groups, appearing at varied shifts. wiley-vch.de The amine proton (NH) often presents as a broad singlet, in this case, at about 8.25 ppm. wiley-vch.de The stereochemistry at the chiral center of the 1-phenylethyl group influences the magnetic environment and can be studied through detailed analysis of coupling constants and advanced NMR experiments.

Table 1: Predicted ¹H NMR Data for this compound Based on data from analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Methyl (CH₃)~1.6Doublet
Methine (CH)~4.6Quintet
Phenyl (5H)~7.2-7.4Multiplet
Nitrophenyl (4H)~6.5-8.1Multiplets/Doublets
Amine (NH)~8.3Broad Singlet

Analysis of the related N-(1-phenylethyl)-4-methyl-2-nitroaniline shows the aliphatic methyl carbon at approximately 25.1 ppm and the methine carbon at 53.1 ppm. wiley-vch.de The carbons of the unsubstituted phenyl ring resonate in the typical aromatic region, around 125.6 to 142.7 ppm. wiley-vch.de The carbons of the 2-nitroaniline (B44862) ring are more widely dispersed due to the strong electronic effects of the nitro and amino substituents. wiley-vch.de For instance, the carbon bearing the nitro group (C-NO₂) is significantly shifted. The molecular formula for this compound is C₁₄H₁₄N₂O₂. lookchem.com

Table 2: Predicted ¹³C NMR Data for this compound Based on data from analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)~25
Methine (CH)~53
Phenyl Ring~126-143
Nitrophenyl Ring~115-144

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing invaluable information about the functional groups present.

FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups within this compound. The IR spectrum of its isomer, N-(2-nitro-1-phenylethyl)aniline, shows key absorption bands at 3354 cm⁻¹ for the N-H stretch, and various peaks between 3078 cm⁻¹ and 2970 cm⁻¹ corresponding to aromatic and aliphatic C-H stretches. cloudfront.net The presence of the nitro group (NO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations.

Table 3: Predicted FT-IR Data for this compound Based on data from analogous compounds.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-HStretch~3350
Aromatic C-HStretch~3000-3100
Aliphatic C-HStretch~2850-2970
C=C (Aromatic)Stretch~1500-1600
N-O (Nitro)Asymmetric Stretch~1500-1550
N-O (Nitro)Symmetric Stretch~1340-1380

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic rings are expected to be strong Raman scatterers. Studies on related aniline (B41778) derivatives show that aromatic C-H stretches appear near 3050 cm⁻¹, while nitro-group vibrations are prominent in the 1350–1500 cm⁻¹ region. The C=N stretching mode in structurally similar imines is observed around 1639 cm⁻¹, and ring C=C stretching modes appear near 1596 cm⁻¹. hanyang.ac.kr The electron-withdrawing nature of the ortho-nitro substituent can influence the Raman intensity of the aniline ring vibrations. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural elucidation. The molecular weight of this compound is 242.28 g/mol . lookchem.com

In an MS experiment, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For the related compound N-(1-phenylethyl)-4-methyl-2-nitroaniline, a molecular ion peak [M]⁺ at m/z 270 and a protonated peak [M+H]⁺ at m/z 271 are observed. wiley-vch.de The fragmentation pattern of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable phenylethyl cation or related fragments. The loss of the nitro group (NO₂) is another common fragmentation pathway for nitroaromatic compounds. Analysis of its isomer, N-(2-nitro-1-phenylethyl)aniline, shows a protonated molecular ion [MH+] at m/z = 242.07 and significant fragments at 122.03 and 94.06. cloudfront.net

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M+H]⁺243.28Protonated Molecular Ion
[M]⁺242.28Molecular Ion
[M-NO₂]⁺196.28Loss of Nitro Group
[C₈H₉]⁺105.17Phenylethyl Cation

X-ray Crystallography for Solid-State Structure and Conformation

X-ray diffraction studies on single crystals of N-(phenylethyl)nitroaniline derivatives reveal critical details about their molecular geometry and packing in the solid state. These studies confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

In a representative study, the crystal structure of 2,4-dinitro-N-(2-phenylethyl)aniline was determined to crystallize with one independent molecule in the asymmetric unit. nih.govresearchgate.netnih.gov This is a common feature in the crystal structures of this family of compounds, indicating a degree of regularity in their packing. Similarly, 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline also crystallizes with a single unique molecule in its asymmetric unit. nih.govnih.gov The crystallographic data for these analogues provide a solid foundation for predicting the behavior of this compound.

Table 1: Representative Crystallographic Data for N-(2-phenylethyl)nitroaniline Derivatives Data sourced from studies on analogous compounds.

CompoundChemical FormulaCrystal SystemSpace Group
2,4-Dinitro-N-(2-phenylethyl)anilineC₁₄H₁₃N₃O₄Not specifiedNot specified
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)anilineC₁₅H₁₆N₂O₄SNot specifiedNot specified
2-Cyano-4-nitro-N-(2-phenylethyl)anilineC₁₅H₁₃N₃O₂MonoclinicP2₁/n

A predominant feature in the crystal structures of 2-nitroaniline derivatives is the presence of an intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen atom of the adjacent ortho-nitro group (-NO₂). nih.govresearchgate.netnih.gov This interaction forms a stable six-membered ring, significantly influencing the planarity of the substituted aniline portion of the molecule.

Table 2: Intramolecular Hydrogen Bond Geometry in N-(2-phenylethyl)nitroaniline Derivatives Illustrative data from analogous compounds.

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
2,4-Dinitro-N-(2-phenylethyl)anilineN-H···O~0.86~1.9~2.6~140
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)anilineN-H···O~0.86~1.9~2.6~140

Table 3: Key Dihedral Angles in N-(2-phenylethyl)nitroaniline Derivatives Representative values from crystallographic studies of analogues.

CompoundTorsion Angle (e.g., N-C-C-C)Angle (°)Resulting Ring Orientation
2,4-Dinitro-N-(2-phenylethyl)anilineN1-C7-C8-C9~-171.5Approximately Parallel
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)anilineNot specifiedGaucheApproximately Perpendicular

The arrangement of molecules in the crystal lattice is dictated by a combination of intermolecular forces, including hydrogen bonds and van der Waals interactions. In the case of 2,4-dinitro-N-(2-phenylethyl)aniline , molecules are linked into dimers by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.netnih.gov Specifically, the single amine hydrogen participates in a three-center interaction with two oxygen atoms of the nitro groups on a neighboring molecule. nih.govresearchgate.net Although the aromatic rings of adjacent molecules in these dimers are parallel, they are staggered, suggesting that π–π stacking interactions are not the dominant packing force. nih.govresearchgate.net

In contrast, the crystal packing of 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline is significantly different, with no intermolecular hydrogen bonds involving the N-H groups. nih.govnih.gov The molecules are arranged in columns, with the aniline rings of adjacent molecules being mostly parallel and separated by approximately 3.7 Å. nih.gov For 2-cyano-4-nitro-N-(2-phenylethyl)aniline , the molecules form dimers through N-H···N hydrogen bonds between the amine and the cyano group of a neighboring molecule, adopting a herringbone pattern. nih.govnih.gov These variations demonstrate the profound impact of substituent changes on the resulting supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-nitro-N-(1-phenylethyl)aniline. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules in the N-(phenylethyl)nitroaniline family, functional and basis set combinations like B3LYP/6-31G(d) are commonly employed to calculate geometric parameters such as bond lengths, bond angles, and dihedral angles. arxiv.org

The structure of this compound is characterized by an aniline (B41778) ring substituted with a nitro group at the ortho position and a chiral 1-phenylethyl group at the nitrogen atom. A key structural feature in 2-nitroaniline (B44862) derivatives is the formation of a strong intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen atom of the adjacent nitro group (-NO₂). researchgate.netnih.gov This interaction significantly influences the planarity of the N-H group relative to the aromatic ring and restricts the rotation of the nitro group. DFT calculations can precisely model this hydrogen bond, predicting its length and strength.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds This table presents representative data from analogous compounds to illustrate expected values.

ParameterPredicted ValueDescription
N-H···O Bond Length~2.0 - 2.2 ÅIntramolecular hydrogen bond between the amine and nitro group.
C-N-C Bond Angle~125° - 128°Angle involving the aniline nitrogen and adjacent carbons.
C-C-N-C Dihedral AngleVaries (gauche/anti)Defines the conformation of the ethyl linker, impacting overall shape.
N-H Bond Length~1.01 ÅLength of the covalent bond in the secondary amine.
C=C (Aromatic) Bond Length~1.39 - 1.41 ÅAverage bond length within the phenyl and aniline rings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is typically localized on the more electron-rich part of the molecule, the N-phenylethyl aniline moiety, due to the electron-donating nature of the amino group and the π-system of the phenyl ring. journalajopacs.com Conversely, the LUMO is expected to be centered on the electron-deficient nitrobenzene (B124822) ring, as the nitro group is a strong electron-withdrawing group. journalajopacs.com This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net

HOMO-LUMO analysis, performed using DFT calculations, provides quantitative values for these orbital energies and the energy gap. tandfonline.com This information helps in understanding the molecule's behavior in chemical reactions and its potential as an electronic material. Furthermore, Time-Dependent DFT (TD-DFT) calculations can use this orbital information to predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with specific wavelengths of light. tandfonline.com

Table 2: Representative Frontier Orbital Energies for Nitroaniline Derivatives This table contains illustrative data from related molecules to show typical energy ranges.

ParameterTypical Energy Value (eV)Significance
HOMO Energy-5.5 to -6.5 eVRepresents the ability to donate an electron.
LUMO Energy-1.5 to -2.5 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)3.5 to 4.5 eVIndicates chemical reactivity and electronic transition energy.

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound over time. manchester.ac.ukmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments (e.g., in solution). rsc.org

For this compound, a key area of interest is the conformational flexibility of the ethyl linker between the two aromatic rings. As identified in crystal structures of similar compounds, this linker can adopt gauche and anti conformations, which dictate the relative orientation of the phenyl and nitrophenyl groups. researchgate.netnih.gov MD simulations can track the transitions between these conformers, determine their relative populations at a given temperature, and calculate the free energy barriers for rotation. This provides a more realistic picture of the molecule's structure in a dynamic state compared to static DFT models.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. acs.org

For instance, the synthesis of the parent structure, N-(2-nitro-1-phenylethyl)aniline, can occur via a nitro-Mannich reaction. ucl.ac.uk DFT calculations can be used to model this reaction, calculating the geometries and energies of the reactants, transition states, and products. This allows for a detailed understanding of the reaction pathway, stereoselectivity, and the factors that influence the reaction rate and yield. Such computational studies can guide the optimization of synthetic routes by predicting the effects of different catalysts or reaction conditions.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. tandfonline.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.org By calculating the NMR spectra for different possible isomers or conformers of this compound, researchers can match theoretical predictions with experimental spectra to verify the correct structure.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular vibrational modes of the molecule, such as the N-H stretch, the NO₂ symmetric and asymmetric stretches, and various aromatic C-H bends.

Electronic Spectroscopy: As mentioned in section 6.1.2, Time-Dependent DFT (TD-DFT) is used to predict the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Theoretical Studies on Chiral Recognition Mechanisms

Given that this compound is a chiral molecule, existing as (R) and (S) enantiomers, theoretical studies are crucial for understanding how these enantiomers can be separated. Chiral recognition is the process by which a chiral environment, such as a chiral stationary phase (CSP) in liquid chromatography, interacts differently with two enantiomers. core.ac.uk

Computational modeling can shed light on this process by simulating the interactions between each enantiomer and the chiral selector. redalyc.org According to the "three-point interaction model," effective chiral recognition requires at least three simultaneous interactions between the analyte and the CSP, with at least one being stereochemically dependent. core.ac.uk These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric repulsion.

Using molecular docking and DFT, researchers can model the formation of the transient diastereomeric complexes between the (R) and (S) enantiomers of this compound and a specific CSP. researchgate.net By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly and therefore have a longer retention time in a chromatography column. These studies provide a molecular-level rationale for the observed enantioseparation and can guide the design of new CSPs with improved selectivity. core.ac.uk

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

The structural framework of 2-nitro-N-(1-phenylethyl)aniline makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitro group ortho to the secondary amine is a key feature that enables intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most prominent applications is in the synthesis of benzimidazoles. The general strategy involves the reductive cyclization of the 2-nitroaniline (B44862) moiety. researchgate.netpcbiochemres.com This transformation is typically achieved by reducing the nitro group to an amino group, which then readily condenses with a suitable one-carbon source to form the imidazole (B134444) ring. Various reducing agents can be employed for this purpose, including metals like zinc in the presence of an acid or catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.netpcbiochemres.com For instance, a one-pot method for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines involves reductive cyclocondensation with aromatic aldehydes using a combination of zinc powder and sodium bisulfite in water. pcbiochemres.com Another approach utilizes orthoesters in the presence of Pd/C and a catalytic amount of acetic acid. researchgate.net While these methods are broadly applicable to 2-nitroanilines, the chiral N-(1-phenylethyl) substituent in this compound can be retained or strategically removed in subsequent steps, offering a pathway to chiral benzimidazole (B57391) derivatives. The intramolecular cyclization can also be triggered by other reagents, such as iodine, which facilitates a reductive redox cyclization of 2-aminosubstituted nitroarenes to yield 1,2-disubstituted benzimidazoles. nih.gov

Building Block for Nitrogen-Containing Polyfunctional Molecules

The inherent functionalities within this compound position it as a valuable building block for the assembly of more complex, nitrogen-containing polyfunctional molecules. mit.edu The nitro group, often described as a "chemical chameleon," is particularly versatile and can be transformed into a wide array of other functional groups. ucl.ac.uk This allows for the strategic introduction of chemical diversity into the target molecule.

For example, the reduction of the nitro group to an amine is a fundamental transformation that opens up numerous possibilities for further functionalization. The resulting diamine can be acylated, alkylated, or used in the construction of larger molecular frameworks. Furthermore, the aniline (B41778) nitrogen can also participate in various reactions. Derivatives of N-(2-phenylethyl)nitroaniline have been synthesized as precursors for other complex molecules, highlighting the utility of this class of compounds as starting materials. nih.govnih.gov The synthesis of these derivatives often involves nucleophilic aromatic substitution reactions on activated aromatic fluorides with 2-phenylethylamine, demonstrating the robustness of the aniline core to modification.

Use in the Construction of Carbon-Carbon and Carbon-Nitrogen Bonds

The synthesis and subsequent reactions of this compound inherently involve the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in organic synthesis.

The formation of the C-N bond in this compound itself is a prime example of such a reaction. A documented method involves the reaction of 2-nitroaniline with a known trichloroacetimidate (B1259523) derivative. core.ac.uk This reaction, catalyzed by a Brønsted acid, demonstrates the effective alkylation of an aniline to form the secondary amine linkage. core.ac.uk The formation of C-N bonds is a cornerstone of many synthetic pathways, and the methodologies used to synthesize this compound are themselves illustrative of important synthetic strategies. nptel.ac.inacs.org

Furthermore, this compound and similar structures are implicated in reactions that form C-C bonds. The nitro-Mannich reaction, or aza-Henry reaction, is a powerful tool for C-C bond formation, involving the addition of a nitroalkane to an imine. ucl.ac.ukwikipedia.orgucl.ac.uknih.gov The resulting β-nitroamine products are valuable synthetic intermediates. nih.gov While a direct nitro-Mannich reaction involving this compound as the amine component in a one-pot, three-component reaction with an aldehyde and a nitroalkane is plausible, specific documented examples are for the analogous N-(2-nitro-1-phenylethyl)aniline. nih.gov This reaction underscores the potential of the amine functionality in this compound to participate in C-C bond-forming multicomponent reactions.

Ligand Design in Asymmetric Catalysis (Non-Biological Applications)

The chiral nature of this compound, owing to the (1-phenylethyl) group, makes its derivatives attractive candidates for the design of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

While specific applications of ligands derived directly from this compound are not extensively documented in the reviewed literature, the principle of using chiral aniline derivatives as ligand precursors is well-established. nih.govpitt.edud-nb.inforsc.org The synthesis of chiral N,N'-dioxide ligands from readily available amino acids and amines has been shown to create effective catalysts for a variety of asymmetric reactions. rsc.org Similarly, chiral phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) incorporating chiral backbones are widely used in asymmetric catalysis. pitt.edud-nb.info

Given that (R)- and (S)-1-phenylethylamine are readily available chiral building blocks, derivatives of this compound could be synthesized and further elaborated into more complex ligand structures. For instance, the aniline nitrogen could be functionalized to introduce coordinating groups like phosphines or other heteroatoms, creating bidentate or tridentate chiral ligands. The inherent chirality of the phenylethyl group can induce a chiral environment around a metal center, influencing the enantioselectivity of the catalyzed reaction. The development of such ligands from accessible starting materials like this compound represents a promising area for research in asymmetric catalysis.

Future Directions in Research

Exploration of Green Chemistry Routes for Synthesis

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce environmental impact through the use of benign solvents, renewable starting materials, and energy-efficient processes. Future research into the synthesis of 2-nitro-N-(1-phenylethyl)aniline should prioritize the development of more environmentally friendly methods.

Current synthetic approaches often rely on traditional organic solvents and stoichiometric reagents that can generate significant waste. A promising future direction lies in the adoption of greener reaction media. For instance, water has been shown to be a beneficial medium for promoting the selective N-monobenzylation of o-nitroanilines, which could be adapted for the synthesis of this compound. acs.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates and selectivity through hydrophobic effects. acs.org

The use of environmentally benign reducing agents is another critical area of investigation. Traditional reduction methods for nitro groups often employ stoichiometric metallic reagents that are toxic and generate hazardous waste. The use of reagents like thiourea (B124793) dioxide, which produces urea (B33335) as an environmentally friendly by-product, has been shown to be effective for the reduction of N-substituted-2-nitroanilines and could be a viable green alternative. researchgate.net

Development of Novel Catalytic Transformations

The development of new catalytic transformations involving this compound as a substrate can unlock its potential for creating diverse and valuable molecules. Future research should focus on leveraging the existing functional groups—the nitro group, the secondary amine, and the chiral phenylethyl moiety—to drive novel catalytic reactions.

One promising avenue is the catalytic reduction of the nitro group to an amine, which would yield a chiral N,N'-disubstituted o-phenylenediamine. These diamines are valuable precursors for the synthesis of benzimidazoles, a class of heterocycles with significant biological activity. wikipedia.org Research has demonstrated the use of copper- and palladium-based heterogeneous catalysts for the synthesis of benzimidazoles from 2-nitroanilines and alcohols. mdpi.com Applying similar catalytic systems to this compound could lead to the synthesis of novel chiral benzimidazole (B57391) derivatives.

Furthermore, the development of catalytic C-H activation and functionalization of the aromatic rings in this compound presents a powerful strategy for structural elaboration. While direct C-H functionalization of anilines can be challenging, recent advances in transition-metal catalysis offer opportunities for the regioselective introduction of new substituents. grafiati.com

The catalytic functionalization of the N-H bond is another area ripe for exploration. For example, palladium-catalyzed hydroamination of alkynes with anilines provides a direct route to N-alkenylated anilines, which can be further transformed. researchgate.net Investigating similar catalytic additions to the N-H bond of this compound could lead to a range of new derivatives with interesting properties.

Advanced Stereoselective Methodologies

The inherent chirality of this compound, stemming from the (1-phenylethyl) group, makes it a valuable building block for asymmetric synthesis. Future research should focus on developing advanced stereoselective methodologies that either enhance the existing stereocenter's influence or introduce new stereogenic elements with high control.

A key area of investigation is the development of highly diastereoselective syntheses of this compound itself. While methods for the synthesis of chiral amines exist, achieving high diastereoselectivity in the coupling of a chiral amine with an aromatic system can be challenging. nih.govwiley-vch.de The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, could enable highly diastereoselective N-arylation reactions. acs.orgscispace.com For instance, chiral phosphoric acid catalysis has been successfully employed in the kinetic resolution of N-aryl β-amino alcohols through asymmetric aminations. researchgate.net

Furthermore, the development of catalytic methods that utilize the existing chirality of this compound to control the stereochemistry of new bond formations is a significant goal. For example, the chiral environment provided by the phenylethyl group could be exploited in diastereoselective catalytic reductions of the nitro group or in subsequent reactions of the resulting diamine.

The synthesis of atropisomers, molecules with axial chirality arising from restricted rotation around a single bond, is a rapidly growing area of stereoselective synthesis. scispace.com The N-aryl bond in derivatives of this compound could potentially be a source of atropisomerism if appropriately substituted. Future research could explore the design and synthesis of such derivatives and the development of catalytic methods to control their atroposelective formation.

Deeper Computational Modeling and Predictive Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new synthetic strategies. Future research on this compound will greatly benefit from in-depth computational modeling and predictive studies.

DFT calculations can be employed to investigate the conformational landscape of this compound and its derivatives. Understanding the preferred conformations is crucial for predicting reactivity and designing stereoselective reactions. Studies on other nitroaniline derivatives have shown that intramolecular hydrogen bonding between the amino and nitro groups can significantly influence their structure and properties. researchgate.netacs.org Similar computational analyses of this compound would provide valuable insights into its structural and electronic characteristics.

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the structural features of this compound derivatives with their physicochemical properties. kg.ac.rs These models can accelerate the discovery of new derivatives with desired characteristics, such as specific solubility or electronic properties, by reducing the need for extensive experimental screening. frontiersin.orgdtic.mil

Furthermore, computational studies can be used to elucidate the mechanisms of novel catalytic transformations involving this compound. By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the rational design of more efficient catalysts and reaction conditions. beilstein-journals.org For example, DFT studies on the intramolecular radical addition to anilines have provided insights into the importance of polar effects, which can guide the selection of appropriate radical precursors and reaction partners. beilstein-journals.org

Expanding the Scope of Derivatization and Functionalization

To fully unlock the potential of this compound as a versatile building block, future research must focus on expanding the scope of its derivatization and functionalization. This involves exploring reactions that modify the existing functional groups and introduce new ones, leading to a wider range of structurally diverse molecules.

A primary target for functionalization is the nitro group. Beyond its reduction to an amine, the nitro group can participate in a variety of other transformations. For example, it can be used to direct ortho-lithiation, enabling the introduction of substituents at the C3 position of the aniline (B41778) ring. The nitro group itself can also be replaced through nucleophilic aromatic substitution reactions under specific conditions.

The secondary amine provides another handle for derivatization. N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents, modifying the steric and electronic properties of the molecule. The synthesis of N-(2-phenylethyl)nitroaniline derivatives with different substituents on the amine has been reported and serves as a foundation for further exploration. nih.govnih.govnih.gov

Functionalization of the aromatic rings is also a key area for future work. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the nitro-substituted ring. Similarly, the phenyl ring of the phenylethyl group can be functionalized to create a diverse library of derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-nitro-N-(1-phenylethyl)aniline, and how are structural impurities minimized?

The compound is synthesized via aromatic nucleophilic substitution between (S)-α-methylbenzylamine and 1-fluoro-2-nitrobenzene in DMSO with K₂CO₃, yielding (S)-2-nitro-N-(1-phenylethyl)aniline (63% yield after purification) . Critical steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of α-methylbenzylamine to 1-fluoro-2-nitrobenzene.
  • Reaction monitoring : Use TLC (hexane:EtOAc 10:1) to track nitro group substitution.
  • Purification : Flash chromatography (SiO₂, hexane:EtOAc 10:1) removes unreacted starting materials and regioisomers .
  • Impurity control : Ensure anhydrous conditions to avoid hydrolysis byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm regioselectivity of nitro substitution (e.g., para vs. ortho positions) and stereochemistry of the phenylethyl group. For example, aromatic protons in the nitro-substituted ring appear as doublets (δ 7.8–8.2 ppm) .
  • HRMS : Verify molecular weight (C₁₄H₁₅N₂O₂, calculated 243.11; experimental 243.10 ± 0.02) .
  • FTIR : Detect nitro group stretching vibrations (1520 cm⁻¹ for asymmetric, 1350 cm⁻¹ for symmetric) .

Advanced Research Questions

Q. How can conflicting reports on reaction yields (e.g., 63% vs. 99%) for similar nitroaniline derivatives be resolved?

Discrepancies arise from:

  • Catalytic additives : reports 63% yield without microwave assistance, while achieves 99% yield under microwave irradiation with optimized K₂CO₃ stoichiometry .
  • Solvent effects : DMSO enhances nucleophilicity in , whereas THF in may slow substitution kinetics.
  • Resolution strategy : Use Design of Experiments (DoE) to test variables (temperature, solvent, base) systematically, as demonstrated in aniline degradation studies .

Q. What mechanistic insights explain the role of this compound in nickel-catalyzed cross-coupling reactions?

The nitro group acts as a directing group in ligand synthesis. For example:

  • Reduction pathway : Hydrogenation of the nitro group to an amine (using Pd/C) generates a bidentate ligand for nickel complexes, enhancing catalytic activity in alkyl electrophile coupling .
  • Steric effects : The phenylethyl group modulates ligand geometry, influencing catalyst enantioselectivity .

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

  • Accelerated stability testing : Expose the compound to buffers (pH 3–10) at 40–60°C for 48 hours, monitoring degradation via HPLC.
  • Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf life, as applied in aniline hydrochloride stability studies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Meta-directing effects : The nitro group directs incoming electrophiles to the meta position, but steric hindrance from the phenylethyl group may alter reactivity. Computational modeling (DFT) can predict substituent effects .
  • Additive screening : HMPA in enhances methylation regioselectivity by stabilizing transition states .

Methodological Considerations

Q. How to design a Box-Behnken experiment for optimizing reaction parameters in this compound synthesis?

  • Variables : Temperature (50–100°C), solvent polarity (DMSO vs. DMF), base concentration (1–3 eq K₂CO₃).
  • Response surface : Model yield (%) and purity (HPLC area%) using Minitab or similar software .
  • Validation : Confirm predicted optimal conditions with triplicate runs (e.g., 83°C, 1.5 eq base in DMSO) .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

  • Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve ortho vs. para nitro isomers.
  • MS/MS fragmentation : Isomers exhibit distinct fragmentation patterns (e.g., m/z 243 → 196 for para-nitro vs. m/z 243 → 180 for ortho-nitro) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.